2-[(tert-butoxy)carbonyl]-7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylicacid
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Overview
Description
2-[(tert-butoxy)carbonyl]-7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-butoxy)carbonyl]-7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid typically involves multiple steps:
Protection of the amine group: The amine group in the isoquinoline core is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(tert-butoxy)carbonyl]-7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid can undergo various chemical reactions:
Deprotection: The Boc protecting group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, often with organometallic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Organometallic reagents like Grignard reagents or organolithium compounds.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Deprotected amine: Removal of the Boc group yields the free amine.
Substituted derivatives: Nucleophilic substitution can yield various substituted isoquinoline derivatives.
Scientific Research Applications
2-[(tert-butoxy)carbonyl]-7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(tert-butoxy)carbonyl]-7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid depends on its specific application:
Comparison with Similar Compounds
Similar Compounds
2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.
7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid: Lacks the Boc protecting group, making it more reactive but less stable.
Uniqueness
2-[(tert-butoxy)carbonyl]-7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is unique due to the presence of both the Boc protecting group and the fluorine atom. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and drug development .
Properties
IUPAC Name |
7-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO4/c1-15(2,3)21-14(20)17-7-6-9-4-5-11(16)12(13(18)19)10(9)8-17/h4-5H,6-8H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZHQULAPBYMKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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